Chloromethyl 6-chloro-octanoate

Description

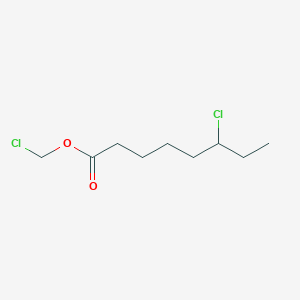

Chloromethyl 6-chloro-octanoate (hypothetical structure inferred from analogs) is a chlorinated ester compound characterized by an eight-carbon alkyl chain (octanoate backbone) with chlorine substituents at the chloromethyl group (position 1) and the sixth carbon. While direct data on this specific compound are absent in the provided evidence, structurally related analogs, such as chloromethyl 6-chloroheptanoate (CAS: 80418-62-8) and chloromethyl 7-chloroheptanoate (CAS: 80418-63-9), share similar functional groups and molecular weights (155.500 g/mol) . These compounds are typically intermediates in organic synthesis, used in controlled industrial or laboratory settings for manufacturing pharmaceuticals, agrochemicals, or polymers.

Properties

CAS No. |

80418-68-4 |

|---|---|

Molecular Formula |

C9H16Cl2O2 |

Molecular Weight |

227.12 g/mol |

IUPAC Name |

chloromethyl 6-chlorooctanoate |

InChI |

InChI=1S/C9H16Cl2O2/c1-2-8(11)5-3-4-6-9(12)13-7-10/h8H,2-7H2,1H3 |

InChI Key |

XCSMASOBOZXNSF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CCCCC(=O)OCCl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloromethyl 6-chloro-octanoate can be synthesized through the esterification of 6-chloro-octanoic acid with chloromethyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Chloromethyl 6-chloro-octanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atom.

Oxidation: The compound can undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Nucleophilic Substitution: Products include substituted esters or alcohols.

Oxidation: Products include carboxylic acids or ketones.

Reduction: Products include primary or secondary alcohols.

Scientific Research Applications

Chloromethyl 6-chloro-octanoate has several scientific research applications:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other esters and derivatives.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of chloromethyl 6-chloro-octanoate involves its interaction with nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This leads to the formation of various substitution products. Additionally, the ester group can undergo hydrolysis or reduction, depending on the reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on compounds with identical molecular weights (155.500 g/mol) and analogous chlorinated ester structures from , alongside broader insights from hazard profiles (–7).

Table 1: Structural and Identifier Comparison

| Compound Name | CAS Number | EC Number | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| Chloromethyl 6-chloroheptanoate | 80418-62-8 | 62-308-1 | 155.500 | 7-carbon chain, Cl at positions 1 and 6 |

| 3-Chlorohexyl chloroacetate | N/A | 12-016-0 | 155.500 | 6-carbon chain, Cl at positions 1 and 3 |

| Dichloroacetic acid, hexyl ester | 37079-04-2 | 48-174-6 | 155.500 | Dichloroacetate group, hexyl ester |

| 2-Chlorohexyl chloroacetate | N/A | 50-431-7 | 155.500 | 6-carbon chain, Cl at positions 1 and 2 |

| 1,3-Dichloroisopropyl isopentanoate | N/A | 20-881-1 | 155.500 | Isopentanoate ester, Cl at positions 1 and 3 |

Key Comparison Points:

Structural Variations and Reactivity: Substituent Position: The position of chlorine atoms significantly impacts reactivity. For example, 3-chlorohexyl chloroacetate (Cl at C1 and C3) may exhibit different steric and electronic effects compared to chloromethyl 6-chloroheptanoate (Cl at C1 and C6). Proximity of chlorine to the ester group (e.g., 2-chlorohexyl chloroacetate) could enhance electrophilicity, increasing susceptibility to nucleophilic attack . Chain Length: Longer carbon chains (e.g., heptanoate vs. hexyl esters) influence solubility and volatility. Octanoate derivatives (hypothetical) would likely have higher hydrophobicity than shorter-chain analogs.

Hazard Profiles: Carcinogenicity: Chloromethyl methyl ether (–5) and bis(chloromethyl) ether () are classified as carcinogens due to their ability to alkylate DNA. Corrosivity and Reactivity: Chlorinated esters, such as ethyl chloroacetate (), are incompatible with strong acids, bases, and oxidizers. Analogously, chloromethyl 6-chloro-octanoate may decompose under similar conditions, releasing toxic HCl gas .

Regulatory and Handling Considerations :

- Controlled Use : Like chloromethyl chlorosulfate (), chlorinated esters are often restricted to intermediate use under strict controls to minimize occupational exposure .

- Storage : Recommendations for ethyl chloroacetate () suggest storage in cool, dry environments away from incompatible substances—guidelines applicable to analogous chlorinated esters .

Research Findings and Limitations

- Synthesis Pathways: Chlorinated esters are typically synthesized via esterification of chloro-carboxylic acids with chlorinated alcohols. For example, dichloroacetic acid hexyl ester () may be derived from dichloroacetyl chloride and hexanol .

- Toxicity Data Gaps: Direct toxicological studies on this compound are absent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.